molecular formula C13H8FNO4 B6391675 5-(5-Carboxy-2-fluorophenyl)picolinic acid CAS No. 1261925-95-4

5-(5-Carboxy-2-fluorophenyl)picolinic acid

Cat. No.: B6391675
CAS No.: 1261925-95-4
M. Wt: 261.20 g/mol
InChI Key: ZUFLQWANFABDFW-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C13H8FNO4 and a molecular weight of 261.20 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)picolinic acid typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with potassium phosphate monobasic in the presence of sodium chlorite . The reaction is carried out in a dimethyl sulfoxide (DMSO) solution and continues for about an hour. The mixture is then saturated with sodium chloride, diluted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in water under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can inhibit viral replication and disrupt normal cellular processes, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-picolinic acid
  • 5-(Methoxycarbonyl)picolinic acid
  • 5-(Methylsulfonyl)picolinic acid

Uniqueness

5-(5-Carboxy-2-fluorophenyl)picolinic acid stands out due to its unique combination of a carboxylic acid group and a fluorine atom on the aromatic ring.

Properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-3-1-7(12(16)17)5-9(10)8-2-4-11(13(18)19)15-6-8/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFLQWANFABDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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